molecular formula C11H15NO B1376710 (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol CAS No. 1228748-74-0

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B1376710
CAS No.: 1228748-74-0
M. Wt: 177.24 g/mol
InChI Key: KERFCYXXJGLLMP-UHFFFAOYSA-N
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Description

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H15NO It is a derivative of tetrahydronaphthalene, featuring an amino group and a hydroxyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 1-nitro-1,2,3,4-tetrahydronaphthalene using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Another approach involves the reductive amination of 1-tetralone with ammonia or an amine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

    (1-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)methanol: A closely related compound with the amino group attached at a different position on the naphthalene ring.

    1,2,3,4-Tetrahydro-1-naphthylamine: Another derivative of tetrahydronaphthalene with an amino group but lacking the hydroxyl group.

Uniqueness: (1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(1-amino-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERFCYXXJGLLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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